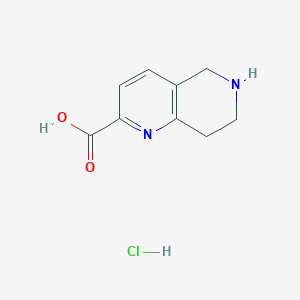

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

CAS No.: 1057652-51-3

Cat. No.: VC2862245

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1057652-51-3 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H |

| Standard InChI Key | DJSJSODKAYFLQU-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1N=C(C=C2)C(=O)O.Cl |

| Canonical SMILES | C1CNCC2=C1N=C(C=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structure

Basic Chemical Information

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride is identified by the CAS number 1057652-51-3. The compound possesses a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol . Its structure features a partially saturated naphthyridine core with nitrogen atoms at positions 1 and 6, a carboxylic acid functional group at position 2, and exists as a hydrochloride salt.

Structural Identifiers

The compound can be structurally represented through various chemical identifiers, which are essential for database searches and structural verification. These identifiers are summarized in the table below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H |

| Standard InChIKey | DJSJSODKAYFLQU-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1N=C(C=C2)C(=O)O.Cl |

| PubChem Compound | 71627053 |

Table 1: Structural identifiers for 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride

Physical and Chemical Properties

While detailed physical property data is limited in the available literature, the compound typically exists as a solid at room temperature. As a hydrochloride salt, it generally exhibits enhanced solubility in polar solvents compared to its free base form, which is a common characteristic of hydrochloride salts of nitrogen-containing heterocycles. The presence of a carboxylic acid group contributes to its acidic properties and provides a site for various chemical modifications, including esterification and amidation reactions.

Pharmaceutical Applications

Role in Drug Development

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly relevant in the development of drugs targeting neurological disorders. The partially saturated naphthyridine scaffold provides conformational flexibility that can be exploited in designing molecules with specific receptor interactions.

Bioavailability Enhancement

The hydrochloride form of this compound may be utilized to improve the bioavailability of pharmaceutical derivatives. Salt formation is a well-established approach in pharmaceutical development to enhance drug properties such as solubility, stability, and absorption. The hydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid likely exhibits improved pharmacokinetic properties compared to its free base counterpart.

Structure-Activity Relationships

The naphthyridine core with strategically positioned nitrogen atoms provides a scaffold that can be modified to develop compounds with varying biological activities. The presence of a carboxylic acid group at position 2 offers a reactive site for derivatization, enabling the synthesis of a wide range of compounds with potentially different pharmacological profiles. These structure-activity relationships are crucial in medicinal chemistry for optimizing drug candidates.

Biochemical Research Applications

Enzyme Inhibition Studies

In biochemical studies, 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride is utilized to explore enzyme inhibition and receptor interactions. The compound's heterocyclic structure allows it to interact with various biological targets, providing researchers with tools to investigate enzyme mechanisms and develop potential inhibitors.

Receptor Binding Investigations

The compound and its derivatives can serve as molecular probes for studying receptor binding and function. The naphthyridine scaffold can be modified to alter binding affinity and selectivity for specific receptors, making it valuable in neuropharmacological research. These studies help researchers understand complex biological pathways and develop new therapeutic agents.

Research Methodology

Typical methodology for investigating the biochemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride includes:

-

In vitro enzyme inhibition assays to determine IC50 or Ki values

-

Receptor binding studies using radiolabeled ligands

-

Cell-based assays to evaluate biological responses

-

Structure-activity relationship studies with synthesized derivatives

-

Computational modeling to predict binding modes and interactions

These approaches collectively contribute to understanding the compound's biological significance and potential therapeutic applications.

Applications in Material Science

Polymer Enhancement

The unique structure of naphthyridine derivatives allows them to be incorporated into polymers, enhancing material properties such as strength and thermal stability. The nitrogen atoms in the heterocyclic ring can form hydrogen bonds and coordinate with metals, contributing to the formation of materials with specialized properties.

Polymer Characteristics

When incorporated into polymer matrices, 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid and related compounds can potentially confer the following characteristics:

| Property | Potential Enhancement |

|---|---|

| Thermal Stability | Increased resistance to degradation at elevated temperatures |

| Mechanical Strength | Improved tensile strength and durability |

| Chemical Resistance | Enhanced resistance to solvents and reactive chemicals |

| Optical Properties | Modified light absorption or emission characteristics |

| Electrical Conductivity | Altered electrical properties in certain polymer systems |

Table 2: Potential polymer property enhancements from naphthyridine incorporation

Material Applications

These enhanced properties make naphthyridine-containing polymers potentially valuable in various applications, including specialized coatings, electronic materials, and advanced composites. The ability to fine-tune material properties through structural modifications of the naphthyridine component offers significant versatility in materials design.

Future Research Directions

Synthetic Methodology Advancement

Future research may focus on developing more efficient and environmentally friendly synthetic routes to 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride and its derivatives. This could include the exploration of catalytic methods, flow chemistry approaches, and green chemistry principles to improve yield and reduce waste.

Expanded Applications

The versatile structure of this compound suggests potential for expanded applications in emerging fields such as:

-

Development of targeted drug delivery systems

-

Creation of stimuli-responsive materials

-

Design of chemical sensors and biosensors

-

Formulation of sustainable agrochemicals

-

Exploration of applications in energy storage materials

These potential applications highlight the continuing relevance of heterocyclic chemistry in addressing contemporary scientific and technological challenges.

Structure-Property Relationship Studies

Detailed investigations into how structural modifications of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold affect physical, chemical, and biological properties would provide valuable insights for rational design of functional molecules. Such studies could employ computational modeling, systematic synthesis of derivatives, and comprehensive property characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume